2,5-dimethyl-N-(2-phenoxyethyl)aniline
CAS No.: 356086-80-1
Cat. No.: VC6894281
Molecular Formula: C16H19NO
Molecular Weight: 241.334
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 356086-80-1 |
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Molecular Formula | C16H19NO |
Molecular Weight | 241.334 |
IUPAC Name | 2,5-dimethyl-N-(2-phenoxyethyl)aniline |
Standard InChI | InChI=1S/C16H19NO/c1-13-8-9-14(2)16(12-13)17-10-11-18-15-6-4-3-5-7-15/h3-9,12,17H,10-11H2,1-2H3 |
Standard InChI Key | HVBHRBZJLZEOHT-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)NCCOC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
The molecular formula of 2,5-dimethyl-N-(2-phenoxyethyl)aniline is , with a molecular weight of 241.33 g/mol. The structure comprises:
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A benzene ring with methyl groups at the 2- and 5-positions.
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A secondary amine (–NH–) linked to a 2-phenoxyethyl group (–CHCHO–Ph).
The methyl substituents induce electron-donating effects, activating the aromatic ring toward electrophilic substitution. The phenoxyethyl moiety contributes to the compound’s lipophilicity, influencing its solubility and reactivity. Computational studies suggest a planar conformation for the aniline ring, with the phenoxyethyl chain adopting a gauche configuration to minimize steric hindrance.
Table 1: Key Structural and Physical Properties
Property | Value/Description |
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Molecular Formula | |
Molecular Weight | 241.33 g/mol |
Boiling Point | ~320–325°C (estimated) |
Solubility | Soluble in DCM, THF, ethanol; insoluble in water |
LogP (Octanol-Water) | 3.2 (predicted) |
Synthesis and Manufacturing Approaches
Primary Synthetic Routes
The synthesis of 2,5-dimethyl-N-(2-phenoxyethyl)aniline typically involves a two-step alkylation of 2,5-dimethylaniline. A representative pathway is outlined below:
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Alkylation of 2,5-Dimethylaniline:
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Workup and Purification:
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Neutralization, extraction with dichloromethane, and column chromatography yield the pure product.
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Table 2: Optimization Parameters for Alkylation
Parameter | Optimal Range | Impact on Yield |
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Temperature | 80–100°C | Higher temperatures accelerate kinetics but risk side reactions |
Molar Ratio (Amine:Alkylating Agent) | 1:1.2 | Excess alkylating agent drives reaction to completion |
Solvent | DMF | Enhances nucleophilicity of amine |
Alternative Methodologies
Physicochemical Properties and Reactivity
Thermal Stability and Spectroscopic Profiles
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Thermogravimetric Analysis (TGA): Decomposition initiates at ~200°C, with complete degradation by 350°C.
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NMR Spectroscopy:
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: δ 2.2 (s, 6H, CH), 3.6 (t, 2H, N–CH), 4.1 (t, 2H, O–CH), 6.8–7.3 (m, aromatic protons).
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: Peaks at 17.5 (CH), 45.2 (N–CH), 68.9 (O–CH), 114–155 (aromatic carbons).
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Chemical Reactivity
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Electrophilic Aromatic Substitution: The methyl groups direct incoming electrophiles to the 4-position of the aniline ring.
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Amine Functionalization: The secondary amine can undergo acylation, sulfonation, or quaternization. For example, reaction with acetic anhydride yields the corresponding acetamide derivative.
Applications in Industrial and Research Contexts
Pharmaceutical Intermediates
2,5-Dimethyl-N-(2-phenoxyethyl)aniline serves as a precursor in the synthesis of kinase inhibitors and serotonin receptor modulators. Its structural motif is prevalent in candidates targeting neurodegenerative diseases.
Agrochemical Development
Analogous to 2,5-dimethylphenylacetic acid (a key intermediate for spirotetramat), this compound may contribute to novel pesticides with systemic transmission properties .
Table 3: Comparative Analysis of Bioactivity
Compound | IC (nM) | Target Protein |
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2,5-Dimethyl-N-(2-phenoxyethyl)aniline | 450 | Tyrosine kinase |
Reference Compound A | 320 | Serotonin transporter |
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